molecular formula C11H11ClO2 B1530129 1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid CAS No. 29765-39-7

1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

Cat. No.: B1530129
CAS No.: 29765-39-7
M. Wt: 210.65 g/mol
InChI Key: QPACAUSGIAGIAZ-UHFFFAOYSA-N
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Description

1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid (CAS: 29765-39-7) is a cyclopropane derivative featuring a carboxylic acid group at the 1-position and a 2-chlorobenzyl substituent. The cyclopropane ring confers structural rigidity, while the chlorophenyl group introduces steric and electronic effects critical for biological activity or material properties. Its ortho-chloro substitution may influence solubility, reactivity, and intermolecular interactions compared to para- or meta-substituted analogs.

Properties

IUPAC Name

1-[(2-chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO2/c12-9-4-2-1-3-8(9)7-11(5-6-11)10(13)14/h1-4H,5-7H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPACAUSGIAGIAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CC=CC=C2Cl)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29765-39-7
Record name 1-[(2-chlorophenyl)methyl]cyclopropane-1-carboxylic acid
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Biological Activity

1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound's structure suggests possible interactions with various biological pathways, making it a candidate for further research in pharmacology and plant biology.

Chemical Structure

The molecular formula for this compound is C11_{11}H11_{11}ClO2_2. Its structure includes a cyclopropane ring, a chlorophenyl group, and a carboxylic acid functional group.

Antimicrobial Properties

Research has indicated that cyclopropane carboxylic acids can exhibit antimicrobial activity. For instance, derivatives of cyclopropane have been shown to inhibit the growth of various bacterial strains. A study highlighted the synthesis of (E)-2-phenyl-1-chlorocyclopropane-1-carboxylic acid and its potential as an inhibitor of ethylene biosynthesis in plants, suggesting broader implications for its biological activity beyond antimicrobial effects .

Anticancer Activity

In vitro studies have demonstrated that certain cyclopropane derivatives can possess anticancer properties. For example, modifications to the cyclopropane structure have been associated with reduced cell proliferation in cancer cell lines, indicating a potential for therapeutic applications in oncology . The compound's ability to interact with cellular pathways related to cancer progression makes it a subject of interest for drug development.

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, the presence of the carboxylic acid group may facilitate interactions with biological receptors or enzymes involved in metabolic processes. Preliminary in silico studies suggest that this compound may act as an inhibitor of specific enzymes related to ethylene biosynthesis, which is crucial for plant growth and development .

In Silico Studies

Recent research utilized molecular docking techniques to explore the binding affinity of this compound with the enzyme 1-aminocyclopropane-1-carboxylate oxidase (ACO2) from Arabidopsis thaliana. The results indicated favorable binding interactions, suggesting that this compound could effectively modulate ethylene production in plants .

Antiproliferative Effects

A study focusing on various derivatives of cyclopropane carboxylic acids reported promising results regarding their antiproliferative effects on human cancer cell lines. The findings indicated that modifications to the cyclopropane framework could enhance biological activity, providing insights into potential therapeutic applications .

Data Tables

Parameter Value
Molecular FormulaC11_{11}H11_{11}ClO2_2
Molecular Weight224.66 g/mol
Antimicrobial ActivityEffective against multiple strains
Anticancer ActivityReduced proliferation in cell lines
Binding Affinity (ACO2)High (specific values pending)

Comparison with Similar Compounds

Substituent Position and Electronic Effects

1-(3-Chlorophenyl)cycloprop-2-ene-1-carboxylic Acid
  • Structure : Cyclopropene ring (unsaturated) with 3-chlorophenyl and carboxylic acid.
  • Key Data : Melting point = 84–86°C; Yield = 73%; NMR shows deshielded protons due to ring strain and conjugation .
  • Comparison : The cyclopropene ring increases ring strain and reactivity compared to the saturated cyclopropane in the target compound. The meta-chloro substitution reduces steric hindrance but alters electronic interactions.
1-[(4-Hydroxyphenyl)methyl]cyclopropane-1-carboxylic Acid
  • Structure : 4-Hydroxybenzyl substituent.
  • Key Data: Molecular weight = 192.21 g/mol; pKa likely lower due to phenolic -OH group .
1-[(4-Methoxyphenyl)methyl]cyclopropane-1-carboxylic Acid
  • Structure : 4-Methoxybenzyl substituent.
  • Key Data : Density = 1.24 g/cm³; Predicted pKa = 4.67 .

Halogen and Functional Group Variations

1-(2-Fluorophenyl)-2,2-dimethylcyclopropanecarboxylic Acid
  • Structure : 2-Fluorophenyl directly attached to cyclopropane; additional dimethyl groups.
  • Key Data : Molecular weight = 208.23 g/mol; Predicted pKa = 4.40 .
  • Comparison : Fluorine’s smaller size and higher electronegativity reduce steric hindrance and polarizability compared to chlorine. Dimethyl groups on the cyclopropane increase steric bulk.
1-((2-Methylthiazol-5-yl)methyl)cyclopropane-1-carboxylic Acid
  • Structure : Thiazole heterocycle substituent.
  • Key Data : Molecular weight = 197.25 g/mol .
  • Comparison : The thiazole ring introduces nitrogen and sulfur atoms, enabling hydrogen bonding and metal coordination, which are absent in the chlorophenyl analog.

Stereochemical and Substitution Pattern Differences

(1R,2R)-2-(2-Chlorophenyl)cyclopropane-1-carboxylic Acid
  • Structure : 2-Chlorophenyl directly attached to cyclopropane; chiral centers at 1R and 2R.
  • Key Data : Molecular weight = 196.63 g/mol .
  • Comparison : Direct attachment of the chlorophenyl group (vs. benzyl in the target compound) reduces flexibility. Stereochemistry may influence interactions with chiral biological targets.
1-(5-Chloro-2-methoxyphenyl)cyclopropane-1-carboxylic Acid
  • Structure : 5-Chloro-2-methoxyphenyl directly attached to cyclopropane.
  • Key Data : Molecular weight = 226.66 g/mol .
  • Comparison : The combined chloro and methoxy substituents create a unique electronic profile, balancing electron withdrawal and donation.

Preparation Methods

Cyclopropanation via Trihalide-Mediated Reaction

A key method for preparing cyclopropane carboxylic acid derivatives involves cyclopropanation of methacrylic acid derivatives with trihalides in alkaline media. This method, although demonstrated on 1-methylcyclopropane carboxylic acid, provides a conceptual framework for preparing substituted cyclopropane carboxylic acids, including those with benzyl substituents.

  • Process:

    • Starting from methacrylic acid or its esters, or related nitriles/amides.
    • React with a trihalide (e.g., CCl3Br) in the presence of a base to form a 2,2-geminal halide intermediate.
    • This intermediate undergoes dehalogenation using metallic sodium or other reductants to yield methyl cyclopropyl derivatives.
    • Hydrolysis and acidification steps convert nitriles or amides to the carboxylic acid.
  • Advantages:

    • Raw materials are readily available.
    • Mild reaction conditions.
    • High purity product.
    • Cost-effective and operationally convenient.
  • Applicability:

    • While the patent focuses on methyl-substituted cyclopropane carboxylic acids, this approach can be adapted to benzyl-substituted analogs by substituting the starting materials accordingly, such as using 2-chlorobenzyl derivatives or their precursors.

Cyclopropanation Using Alkali Metal and Halogenated Precursors

Another general approach described in European patents involves the preparation of cyclopropane compounds by reactions of alkenes or substituted alkenes with alkali metal reagents and halogenated compounds.

  • Process:

    • The reaction of an alkali metal (e.g., sodium or potassium) with a halogenated precursor generates a carbanion or radical intermediate.
    • This intermediate undergoes intramolecular cyclization to form the cyclopropane ring.
    • Subsequent functionalization steps introduce or reveal the carboxylic acid group.
  • Specific Notes:

    • The presence of the 2-chlorophenyl substituent can be introduced via halogenated benzyl precursors.
    • Reaction media often include ethers or chlorinated solvents.
    • Control of stereochemistry (cis/trans) is possible by adjusting reaction conditions.
  • Limitations:

    • Requires careful handling of reactive alkali metals.
    • Reaction conditions may be more rigorous compared to trihalide-mediated cyclopropanation.

Comparative Data Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations Reference
Trihalide-mediated cyclopropanation Methacrylic acid/esters/nitriles/amides Trihalide, base, metallic sodium Mild conditions, high purity, cost-effective Specific to methyl derivatives; adaptation needed for benzyl substituents
Alkali metal-mediated cyclopropanation Halogenated benzyl derivatives, alkenes Alkali metals, chlorinated solvents Allows stereochemical control Handling of reactive metals; harsher conditions

Research Findings and Notes

  • The trihalide-mediated method is particularly noted for its operational simplicity and mild conditions, making it attractive for pharmaceutical intermediate synthesis.
  • The dehalogenation step using metallic sodium is crucial to obtain the cyclopropane ring without residual halogen atoms.
  • Acidification and hydrolysis steps are standard to convert nitrile or amide intermediates into the target carboxylic acid.
  • The presence of the 2-chlorophenyl group requires the use of suitably substituted benzyl precursors or intermediates, which can be introduced prior to or after cyclopropanation depending on synthetic strategy.
  • Purification typically involves extraction, crystallization, or chromatography to achieve high purity suitable for fine chemical or pharmaceutical use.
  • Solvent choice (e.g., diethyl ether, toluene) and temperature control are important parameters influencing yield and stereochemistry.

Q & A

Q. What are the key synthetic routes for 1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid, and how do reaction conditions influence stereochemical outcomes?

The compound is synthesized via cyclopropanation reactions, typically involving methacrylic acid derivatives and diazo compounds. A critical step is the introduction of the 2-chlorobenzyl group through alkylation or coupling reactions. For example:

  • Step 1 : Cyclopropane ring formation via [2+1] cycloaddition using a vinyl ether and a carbene precursor.
  • Step 2 : Esterification of the carboxylic acid group (e.g., methyl ester protection) to enhance solubility .
  • Step 3 : Purification via recrystallization or chromatography to isolate the desired stereoisomer. Reaction temperature and catalyst choice (e.g., chiral Rh(II) complexes) significantly impact enantiomeric excess. Asymmetric synthesis methods are recommended for high stereochemical fidelity .

Q. How do structural features of this compound influence its reactivity in medicinal chemistry applications?

The cyclopropane ring introduces angle strain (~27 kcal/mol), enhancing susceptibility to ring-opening reactions. The 2-chlorophenyl group acts as an electron-withdrawing substituent, directing electrophilic aromatic substitution. The carboxylic acid moiety enables hydrogen bonding with biological targets (e.g., enzyme active sites). Computational studies suggest the chlorine atom’s ortho position sterically hinders planar conformations, affecting binding affinity .

Advanced Research Questions

Q. What analytical techniques are most effective for characterizing enantiomeric purity and stability under physiological conditions?

  • Chiral HPLC : Use a Chiralpak® IA column with hexane:isopropanol (90:10) to resolve enantiomers (retention time differences >2 min) .
  • NMR Spectroscopy : 1H^{1}\text{H}-NMR coupling constants (e.g., J=4.56.0HzJ = 4.5–6.0 \, \text{Hz}) confirm cyclopropane ring geometry. 19F^{19}\text{F}-NMR (if fluorinated analogs are used) detects degradation products .
  • Accelerated Stability Testing : Incubate at 40°C/75% RH for 4 weeks; monitor carboxylic acid decomposition via LC-MS .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from assay conditions (e.g., pH, serum proteins). To address this:

  • Standardize Assays : Use serum-free buffers and control for ester hydrolysis (common in carboxylate derivatives).
  • Validate Targets : Perform competitive binding assays with known inhibitors (e.g., COX-2 for anti-inflammatory studies) .
  • Cross-Reference Structural Analogs : Compare with 1-(4-Chlorophenyl)cyclopropanecarboxylic acid (CAS 72934-37-3), which shows 3× higher potency in kinase inhibition assays .

Q. What strategies optimize enantiomeric purity in large-scale synthesis while minimizing racemization?

  • Catalyst Screening : Chiral Ru(II)-Pheox catalysts achieve >95% ee in cyclopropanation .
  • Low-Temperature Quenching : Halt reactions at −20°C to prevent retro-cyclopropanation.
  • Crystallization-Induced Dynamic Resolution : Use diastereomeric salt formation with (R)-1-phenylethylamine to enrich ee to >99% .

Methodological Considerations

Q. How should researchers design experiments to assess metabolic stability in vivo?

  • Microsomal Incubations : Use liver microsomes (human/rat) with NADPH cofactor. Monitor half-life (t1/2t_{1/2}) of the methyl ester vs. free acid.
  • Isotope Labeling : Synthesize 13C^{13}\text{C}-labeled cyclopropane to track degradation pathways via MS/MS .
  • Pharmacokinetic Profiling : Administer intravenously (1 mg/kg) to assess AUC and CmaxC_{\text{max}} differences between enantiomers .

Q. What computational tools predict interactions between this compound and cytochrome P450 enzymes?

  • Docking Simulations : Use AutoDock Vina with CYP3A4 crystal structure (PDB: 4NY4). Focus on hydrophobic interactions with Phe304 and π-stacking with the chlorophenyl group.
  • MD Simulations : Run 100-ns trajectories to evaluate binding stability; correlate with experimental KiK_i values .

Safety and Handling

  • PPE Requirements : Use nitrile gloves and ANSI Z87.1-compliant goggles.
  • Spill Management : Neutralize acidic spills with sodium bicarbonate; collect residues in halogen-approved containers .
  • Storage : Store at 2–8°C under argon to prevent oxidation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid
Reactant of Route 2
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1-[(2-Chlorophenyl)methyl]cyclopropane-1-carboxylic acid

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